Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
Description
Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (DHP) derivative characterized by a central pyridine ring substituted at the 4-position with a phenyl group bearing a 3-methoxy and a 4-(2-methylbenzoyloxy) moiety. The 3,5-positions of the DHP core are esterified with methyl groups. Its synthesis likely follows the Hantzsch pyridine synthesis, as seen in structurally similar DHPs, involving condensation of substituted aldehydes, β-keto esters, and ammonium acetate .
Properties
Molecular Formula |
C26H27NO7 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
dimethyl 4-[3-methoxy-4-(2-methylbenzoyl)oxyphenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C26H27NO7/c1-14-9-7-8-10-18(14)24(28)34-19-12-11-17(13-20(19)31-4)23-21(25(29)32-5)15(2)27-16(3)22(23)26(30)33-6/h7-13,23,27H,1-6H3 |
InChI Key |
JYBNOSWLBDHTTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)C3C(=C(NC(=C3C(=O)OC)C)C)C(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Classical Hantzsch Synthesis
The Hantzsch reaction remains the most widely employed method for synthesizing 1,4-DHP derivatives due to its simplicity and adaptability. For the target compound, the synthesis proceeds via a three-component condensation involving:
- 3-Methoxy-4-[(2-methylbenzoyl)oxy]benzaldehyde : Prepared by esterification of 3-methoxy-4-hydroxybenzaldehyde with 2-methylbenzoyl chloride in the presence of pyridine.
- Methyl acetoacetate : Acts as both the β-ketoester and the enolizable ketone.
- Ammonium acetate : Provides the ammonia source for cyclization.
Reaction Procedure
A mixture of 3-methoxy-4-[(2-methylbenzoyl)oxy]benzaldehyde (1.0 equiv), methyl acetoacetate (2.2 equiv), and ammonium acetate (1.5 equiv) in ethanol is refluxed for 12–18 hours under nitrogen. The reaction is monitored via thin-layer chromatography (TLC), and the product is isolated by vacuum filtration after cooling.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times and improves yields by enhancing molecular collision frequencies.
Solvent-Free Mechanochemical Synthesis
Emerging green chemistry approaches employ solvent-free conditions using ball milling or grinding.
Structural Characterization and Analytical Data
Spectroscopic Analysis
X-Ray Crystallography
Single-crystal X-ray analysis confirms the flattened boat conformation of the 1,4-DHP ring and π-π stacking interactions between aromatic rings (distance: 3.55 Å).
Table 3: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| π-π Stacking Distance | 3.5503 Å |
Challenges and Side Reactions
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and benzoyloxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylates, while reduction can produce tetrahydropyridine derivatives.
Scientific Research Applications
Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its structural similarity to known calcium channel blockers.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives, which are known to act as calcium channel blockers .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl ring or ester groups:
Key Structural and Functional Differences
- Substituent Position and Electronic Effects: The target compound’s 3-methoxy-4-(2-methylbenzoyloxy)phenyl group introduces steric bulk and lipophilicity compared to simpler 4-methoxyphenyl analogues (e.g., ). Compounds with pyrazole or imidazole moieties (e.g., ) exhibit distinct electronic profiles due to heteroaromatic rings, which may alter receptor binding or metabolic stability.
Ester vs. Amide Functional Groups :
Calcium Channel Antagonist Activity :
- Symmetrical diesters (e.g., diethyl or dimethyl esters) with small substituents (H, Me) at the 4-position of the DHP core show optimal calcium channel antagonism (IC₅₀ ~10⁻⁷ M) . The target compound’s bulky 2-methylbenzoyloxy group may reduce activity compared to simpler analogues but could enhance selectivity.
Q & A
Q. What are the key synthetic pathways for preparing this 1,4-dihydropyridine derivative, and what methodological considerations are critical for optimizing yield?
The compound is synthesized via Hantzsch condensation, a classic method for 1,4-dihydropyridines. Key steps include:
- Reagent selection : Use of ammonium acetate as a catalyst and methanol/ethanol as solvents to promote cyclization .
- Temperature control : Maintaining reflux conditions (70–80°C) to ensure complete reaction while avoiding thermal degradation of the ester groups .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is essential due to byproducts from incomplete esterification or oxidation. Process control strategies (e.g., in-line monitoring) can improve reproducibility .
Q. How is the molecular structure of this compound validated, and what crystallographic parameters are most sensitive to substitution patterns?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Critical parameters include:
- Torsion angles : The dihedral angle between the phenyl ring and the 1,4-dihydropyridine core (e.g., 3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl substitution) affects planarity and hydrogen bonding .
- Bond lengths : C–O (ester) and C–N (pyridine) bond lengths (typically 1.34–1.38 Å and 1.32–1.35 Å, respectively) are sensitive to electronic effects from substituents .
- Hydrogen bonding : Intermolecular interactions (e.g., C–H···O) stabilize the crystal lattice, as observed in related analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar 1,4-dihydropyridines?
Contradictions often arise from variations in:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO for calcium channel blocking) or incubation times can alter IC50 values. Standardized protocols (e.g., CLSI guidelines) are recommended .
- Stereochemical purity : Racemic mixtures vs. enantiopure forms may exhibit divergent activities. Chiral HPLC or enzymatic resolution should be employed to isolate active enantiomers .
- Metabolic stability : Hepatic microsome studies (e.g., rat vs. human) can explain species-specific discrepancies in pharmacological data .
Q. What advanced computational methods are suitable for predicting the structure-activity relationship (SAR) of this compound’s derivatives?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential, critical for antioxidant or pro-oxidant behavior .
- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., L-type calcium channels) to identify key interactions (e.g., hydrogen bonds with Glu1117) .
- QSAR models : Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects with bioactivity .
Q. What experimental design principles should guide the development of analogs with improved metabolic stability?
- Bioisosteric replacement : Substitute the 2-methylbenzoyloxy group with metabolically stable moieties (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at the 3-methoxy position to enhance solubility and controlled release .
- In vitro ADME screening : Use Caco-2 permeability assays and liver microsomes to prioritize analogs with favorable pharmacokinetics .
Methodological Challenges and Solutions
Q. How can researchers address low solubility in aqueous media during in vitro pharmacological testing?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (<0.1% v/v) to maintain solubility without cytotoxicity .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles (size: 100–200 nm) to enhance bioavailability .
- pH adjustment : Prepare buffered solutions (pH 7.4) to stabilize the protonated form of the 1,4-dihydropyridine core .
Q. What analytical techniques are recommended for detecting degradation products during stability studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
